molecular formula C16H19ClN2O3S B11127480 methyl N-[(5-chloro-1H-indol-1-yl)acetyl]-L-methioninate

methyl N-[(5-chloro-1H-indol-1-yl)acetyl]-L-methioninate

Cat. No.: B11127480
M. Wt: 354.9 g/mol
InChI Key: HJTLCPYKXYWLQL-ZDUSSCGKSA-N
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Description

METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps, starting from readily available starting materials

    Formation of the Indole Ring: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Functionalization: The acetamido group can be introduced through acylation reactions, while the methylsulfanyl group can be added using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding reduced forms

    Substitution: Various substituted derivatives

Scientific Research Applications

METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to modulation of cellular processes. The chloro and acetamido groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Fluoroindole: A fluorinated indole derivative with different biological activities.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE is unique due to the presence of the chloro, acetamido, and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its stability, reactivity, and potential therapeutic applications compared to other indole derivatives.

This detailed article provides a comprehensive overview of METHYL 2-[2-(5-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H19ClN2O3S

Molecular Weight

354.9 g/mol

IUPAC Name

methyl (2S)-2-[[2-(5-chloroindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C16H19ClN2O3S/c1-22-16(21)13(6-8-23-2)18-15(20)10-19-7-5-11-9-12(17)3-4-14(11)19/h3-5,7,9,13H,6,8,10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI Key

HJTLCPYKXYWLQL-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Cl

Canonical SMILES

COC(=O)C(CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Cl

Origin of Product

United States

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